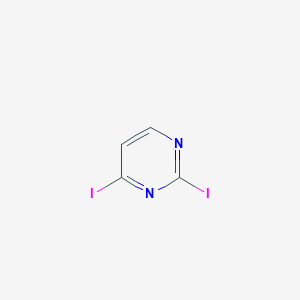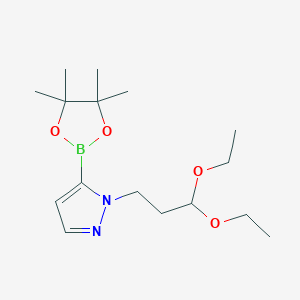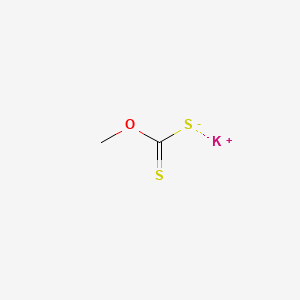
4-(Hydrazinecarbonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydrazinecarbonyl)benzamide (also known as HCB) is a chemical compound that has attracted significant attention from researchers due to its various physical, chemical, and biological properties. It is widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
The synthesis of benzamides, including 4-(Hydrazinecarbonyl)benzamide, can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular formula of 4-(Hydrazinecarbonyl)benzamide is C8H9N3O2 . The potential energy of the different polymorph structures is dominated by the interplay between intermolecular attraction and molecular torsion/deformation to accommodate favorable molecular packing .Chemical Reactions Analysis
Benzamides, including 4-(Hydrazinecarbonyl)benzamide, can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Aplicaciones Científicas De Investigación
Pharmacokinetic Improvement
Benzamide derivatives, including 4-(Hydrazinecarbonyl)benzamide, are often explored for their potential to improve pharmacokinetic profiles. This involves enhancing the absorption, distribution, metabolism, and excretion (ADME) properties of pharmaceuticals to increase their efficacy and reduce side effects .
Enzyme Inhibition
These compounds can act as secondary pharmacophores, targeting specific enzymes such as soluble epoxide hydrolase (sEH), which is involved in various inflammatory and pain processes. By inhibiting sEH, 4-(Hydrazinecarbonyl)benzamide may contribute to the development of new anti-inflammatory drugs .
Antioxidant Activity
Benzamide derivatives have shown potential as antioxidants. This application is crucial in preventing oxidative stress-related diseases by neutralizing free radicals and reactive oxygen species .
Antibacterial Activity
The antibacterial properties of benzamide compounds make them candidates for developing new antibiotics. They have been tested against various gram-positive and gram-negative bacteria, showing effectiveness in combating bacterial infections .
Metal Chelation
Some benzamide compounds exhibit metal chelate activity, which can be useful in treating metal-related toxicities or disorders by binding and neutralizing excess metal ions in the body .
Drug Synthesis Intermediates
Compounds like 4-(Hydrazinecarbonyl)benzamide can serve as intermediates in synthesizing multi-molecule pharmaceuticals. They can react with other drug molecules to create new therapeutic agents with potentially enhanced or combined effects .
Europe PMC - Design, synthesis and biological evaluation of 4-benzamidobenzoic Acid… Springer - Synthesis, characterization, antioxidant, and antibacterial activities… NVEO - Synthesis, Characterization And Biological Activity Applications Of New…
Mecanismo De Acción
Target of Action
The primary target of 4-(Hydrazinecarbonyl)benzamide is carbonic anhydrase IX . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions . They play a crucial role in various biological processes and have been implicated in the progression of certain types of cancer .
Mode of Action
4-(Hydrazinecarbonyl)benzamide interacts with its target, carbonic anhydrase IX, by inhibiting its activity . This inhibition is believed to occur through the compound’s interactions with the enzyme’s active sites .
Biochemical Pathways
The inhibition of carbonic anhydrase IX by 4-(Hydrazinecarbonyl)benzamide can affect several biochemical pathways. Carbonic anhydrases play a key role in maintaining pH homeostasis, participating in various physiological processes such as respiration and the transport of carbon dioxide and bicarbonate . By inhibiting carbonic anhydrase IX, 4-(Hydrazinecarbonyl)benzamide may disrupt these processes, potentially leading to a range of downstream effects .
Pharmacokinetics
The compound’s efficacy against its target suggests that it may have favorable bioavailability .
Result of Action
The inhibition of carbonic anhydrase IX by 4-(Hydrazinecarbonyl)benzamide can lead to various molecular and cellular effects. For instance, the compound has shown potential anti-proliferative effectiveness against certain cancer cell lines . In one study, a derivative of the compound exhibited cytotoxic activity against U87 and HeLa cancer cells .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(hydrazinecarbonyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-7(12)5-1-3-6(4-2-5)8(13)11-10/h1-4H,10H2,(H2,9,12)(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDIISHJHWEMEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408616 |
Source


|
| Record name | 4-(hydrazinecarbonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydrazinecarbonyl)benzamide | |
CAS RN |
22590-92-7 |
Source


|
| Record name | 4-(hydrazinecarbonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-4-[(phenylsulfonyl)methyl]benzene](/img/structure/B1310668.png)




![2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran](/img/structure/B1310679.png)




![Benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro-](/img/structure/B1310694.png)


